6-hydroxypyridine-2-sulfonyl fluoride
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Overview
Description
6-hydroxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl fluoride group, which imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxypyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into a pyridine ring. One common method is the direct fluorosulfonylation of pyridine derivatives using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing reagents such as sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating agents. These methods are designed to be scalable and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6-hydroxypyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and thiols, as well as oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .
Scientific Research Applications
6-hydroxypyridine-2-sulfonyl fluoride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is employed in the study of biological processes, particularly those involving enzyme inhibition and protein labeling.
Industry: The compound is used in the production of materials with specialized properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-hydroxypyridine-2-sulfonyl fluoride involves its reactivity with nucleophilic residues in proteins and other biological molecules. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophiles such as serine, threonine, and tyrosine residues. This reactivity is exploited in the design of chemical probes and inhibitors that target specific proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluorine atom. They are generally more reactive but less stable than sulfonyl fluorides.
Sulfonyl Bromides: These compounds have a bromine atom and exhibit different reactivity profiles compared to sulfonyl fluorides.
Sulfonyl Iodides: These are less common but can be used in specific synthetic applications where their unique reactivity is advantageous.
Uniqueness
6-hydroxypyridine-2-sulfonyl fluoride is unique due to its combination of a pyridine ring and a sulfonyl fluoride group. This structure imparts specific reactivity and stability, making it valuable for applications that require selective and stable sulfonylation reactions .
Properties
CAS No. |
2624123-26-6 |
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Molecular Formula |
C5H4FNO3S |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H4FNO3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8) |
InChI Key |
MHULEICFJDUTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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